molecular formula C15H24N2 B12112098 1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- CAS No. 927994-73-8

1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)-

Cat. No.: B12112098
CAS No.: 927994-73-8
M. Wt: 232.36 g/mol
InChI Key: AWPBBWHSJOVAJB-UHFFFAOYSA-N
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Description

1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. This compound features a piperidine ring, an ethanamine group, and two methyl groups attached to the phenyl ring, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Another method involves the reductive amination of 4-methylacetophenone with piperidine and a reducing agent like sodium borohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles such as halides or alkoxides.

    Addition: Addition reactions with electrophiles can occur at the nitrogen atom of the piperidine ring, leading to the formation of quaternary ammonium salts.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations

Scientific Research Applications

1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: The compound is explored for its potential use in drug development, particularly as a precursor for the synthesis of drugs targeting neurological disorders, pain management, and inflammation.

    Industry: It is used in the production of specialty chemicals, including intermediates for the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- can be compared with other similar compounds, such as:

    4-Piperidinemethanamine: A simpler piperidine derivative with a similar core structure but lacking the additional methyl groups on the phenyl ring.

    1-(4-Methylphenyl)ethylamine: A compound with a similar phenyl ring substitution pattern but differing in the amine group and overall structure.

    2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: A more complex derivative with additional heterocyclic rings and functional groups.

The uniqueness of 1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- lies in its specific substitution pattern and the presence of both piperidine and ethanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

927994-73-8

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine

InChI

InChI=1S/C15H24N2/c1-12-3-5-14(6-4-12)15(16)11-17-9-7-13(2)8-10-17/h3-6,13,15H,7-11,16H2,1-2H3

InChI Key

AWPBBWHSJOVAJB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(C2=CC=C(C=C2)C)N

Origin of Product

United States

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